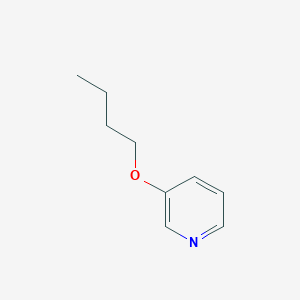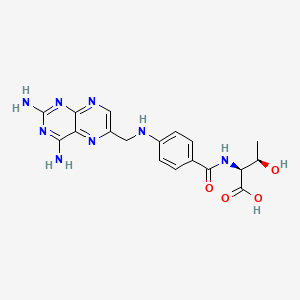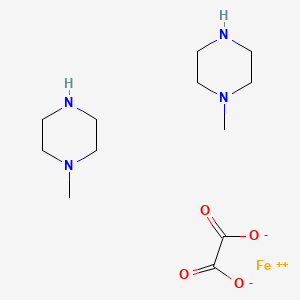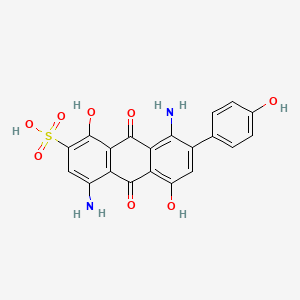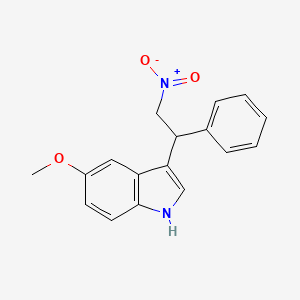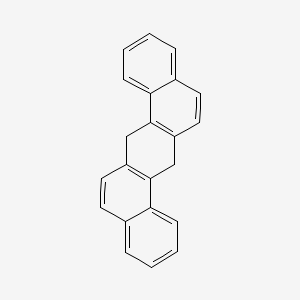
DIBENZ(a,h)ANTHRACENE, 7,14-DIHYDRO-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,14-Dihydronaphtho[1,2-b]phenanthrene is a polycyclic aromatic hydrocarbon with a complex structure consisting of fused benzene and naphthalene rings
Méthodes De Préparation
The synthesis of 7,14-dihydronaphtho[1,2-b]phenanthrene can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the annulation of naphthols with various reagents, cycloaddition reactions such as [3 + 2], [4 + 1], and Diels–Alder reactions, intramolecular transannulation, Friedel–Crafts reactions, Wittig reactions, Claisen rearrangement, and neophyl rearrangement have been employed to synthesize this compound . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
7,14-Dihydronaphtho[1,2-b]phenanthrene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include pyridinium chlorochromate for oxidation, and other catalysts and reagents depending on the desired transformation . Major products formed from these reactions can include derivatives with altered functional groups or additional ring structures, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
7,14-Dihydronaphtho[1,2-b]phenanthrene has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, its derivatives may exhibit biological activities, making it a candidate for drug development and pharmacological studies . In industry, it can be used in the development of materials with specific properties, such as photochromic compounds that change color upon exposure to light .
Mécanisme D'action
The mechanism by which 7,14-dihydronaphtho[1,2-b]phenanthrene exerts its effects depends on its interaction with molecular targets and pathways. For instance, its photochromic properties are due to the reversible structural changes that occur upon exposure to UV or sunlight . These changes can affect the compound’s electronic structure and, consequently, its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
7,14-Dihydronaphtho[1,2-b]phenanthrene can be compared with other similar polycyclic aromatic hydrocarbons, such as dihydronaphthofurans. While both classes of compounds share some structural similarities, 7,14-dihydronaphtho[1,2-b]phenanthrene is unique due to its specific ring fusion and the resulting chemical properties . Other similar compounds include naphthoxazine-fused phenanthrene derivatives, which also exhibit interesting chemical and biological activities .
Propriétés
Numéro CAS |
57816-08-7 |
|---|---|
Formule moléculaire |
C22H16 |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
7,14-dihydronaphtho[1,2-b]phenanthrene |
InChI |
InChI=1S/C22H16/c1-3-7-19-15(5-1)9-11-17-14-22-18(13-21(17)19)12-10-16-6-2-4-8-20(16)22/h1-12H,13-14H2 |
Clé InChI |
BPGFDWNRXZOHBO-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(CC3=C1C4=CC=CC=C4C=C3)C5=CC=CC=C5C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


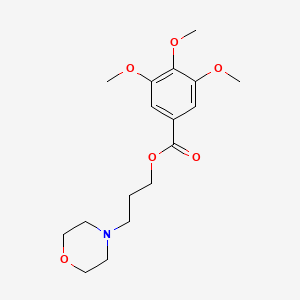
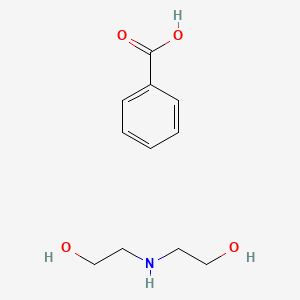

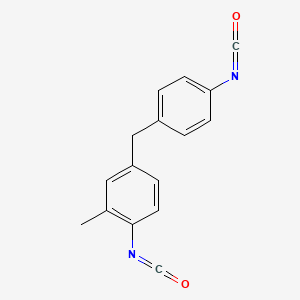
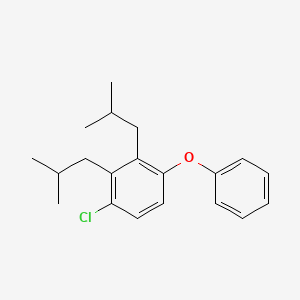
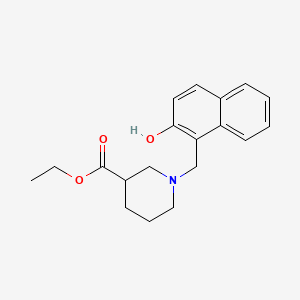
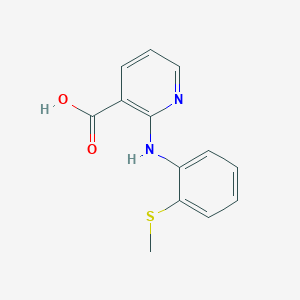
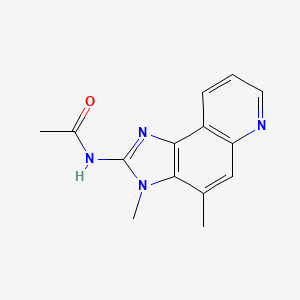
![N-[3-(4-chlorophenyl)-2-phenyl-1-methylpropyl]-amine hydrochloride](/img/structure/B13752733.png)
